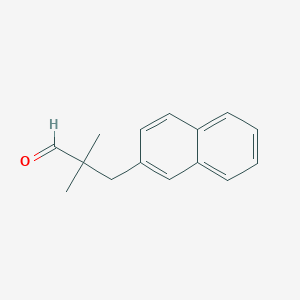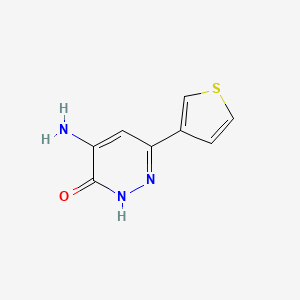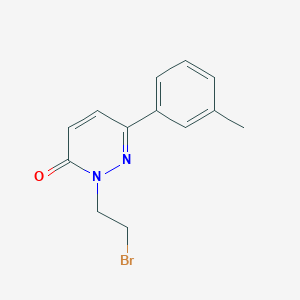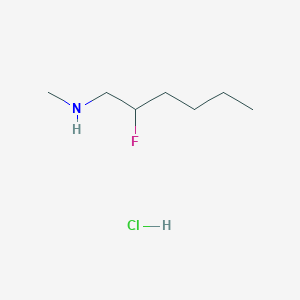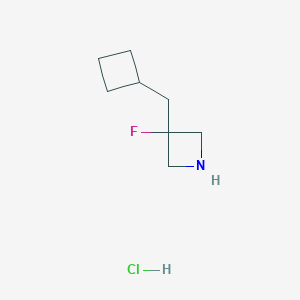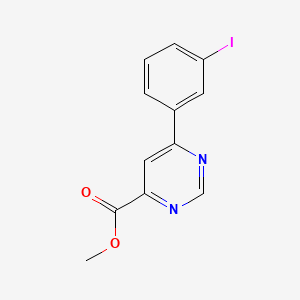
4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol
説明
4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol is a chemical compound . It is related to Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine], also known as PTAA, which is a popular poly (triaryl amine) semiconductor .
Synthesis Analysis
The synthesis of pyridazinones, a category of pyridazine which contain nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality, has been extensively researched . A variety of approaches to use the pyridazinone system in drug design have been well described in a number of recent articles . There are reports of synthesis of 4,6-diaryl-3-pyridazinones and their evaluation as anti-inflammatory, analgesic, and antipyretic .Chemical Reactions Analysis
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] is an amorphous p-type polymer semiconductor . It may be used to fabricate field-effect transistors (FETs). PTAA is also useful as a hole transport material in organic light emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] is soluble in chlorobenzene and chloroform . It has a μh around 10 -2 to 10 −3 cm 2 V −1 s −1 .科学的研究の応用
Herbicidal Activity
One of the significant applications of pyridazinone derivatives, closely related to 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol, is their use as herbicides. Research has shown that certain substituted pyridazinone compounds inhibit photosynthesis and the Hill reaction in plants, which accounts for their phytotoxicity. These compounds act by interfering with chloroplast development and are resistant to metabolic detoxication in plants. This dual action makes them potent herbicides, with some being significantly more effective than widely used compounds like atrazine (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Radio-labelled Compounds for Receptor Binding Studies
Another application is the synthesis of radio-labelled derivatives for receptor binding studies. For instance, a novel non-peptidic radiolabelled high-affinity antagonist of the corticotropin-releasing hormone type 1 receptor was prepared, demonstrating the utility of these compounds in cell-based binding assays to study receptor-ligand interactions. This highlights the role of such derivatives in developing tools for biomedical research, particularly in neurology and endocrinology (Hiebel, Partilla, Rothman, Jacobson, & Rice, 2006).
Development of Cardio-active Agents
Derivatives of 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol have been investigated for their potential as cardio-active agents. These compounds form a critical structural part of several cardio-active pyridazinone derivatives either in clinical use or undergoing clinical trials. They exhibit positive inotropic activity, which enhances heart muscle contraction, and some also show vasodilating activity, beneficial for treating heart failure and other cardiovascular conditions (Imran & Abida, 2016).
Antimicrobial Activity
Furthermore, certain pyridazinone derivatives exhibit antimicrobial activity. For example, compounds synthesized from pyridazino fused ring systems have been shown to possess significant antimicrobial properties against a range of microorganisms. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (El-Mariah, Hosny, & Deeb, 2006).
将来の方向性
作用機序
Target of Action
Similar compounds such as pyridazine and pyridazinone derivatives have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s worth noting that pyridazine-based systems, which share a similar structure, have been shown to have numerous practical applications .
Biochemical Pathways
Similar compounds have been shown to possess a wide range of pharmacological activities .
特性
IUPAC Name |
5-amino-3-(2,4,6-trimethylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-7-4-8(2)12(9(3)5-7)11-6-10(14)13(17)16-15-11/h4-6H,1-3H3,(H2,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAWSNNNGLVJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NNC(=O)C(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



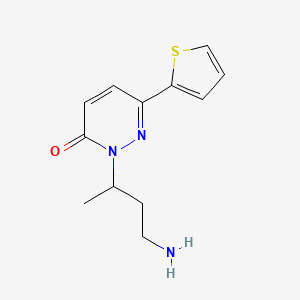
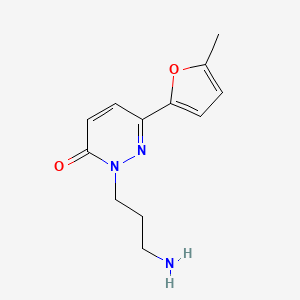
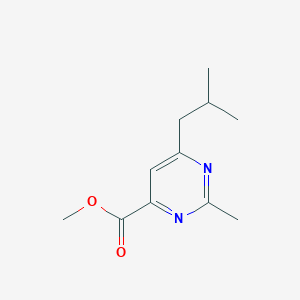

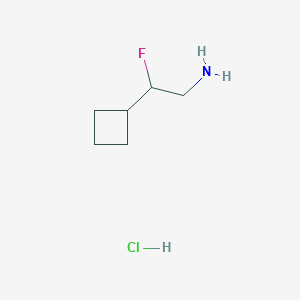
amine hydrochloride](/img/structure/B1484494.png)
